7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions can introduce various substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated precursors, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed for their biological and chemical properties.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical spaces.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
Quinazolinone derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-2-aminoquinazolin-5(6H)-one: A related compound with similar structural features.
7-(2-chlorophenyl)-2-(ethylamino)quinazolin-5(6H)-one: Another derivative with a different alkyl group.
Uniqueness
The unique combination of the 2-chlorophenyl group and the 3-ethoxypropylamino group in 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22ClN3O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(3-ethoxypropylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-9-5-8-21-19-22-12-15-17(23-19)10-13(11-18(15)24)14-6-3-4-7-16(14)20/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,21,22,23) |
InChI Key |
LGEVRUWQAHPVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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